Cas no 2028489-87-2 (2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione)

2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione 化学的及び物理的性質
名前と識別子
-
- 2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione
- 2028489-87-2
- EN300-1111810
- 2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
-
- インチ: 1S/C9H15N3O2S/c1-7-5-12(11-9(7)10)6-8-3-2-4-15(8,13)14/h5,8H,2-4,6H2,1H3,(H2,10,11)
- InChIKey: XFNPVVAFVMQVPL-UHFFFAOYSA-N
- ほほえんだ: S1(CCCC1CN1C=C(C)C(N)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 229.08849790g/mol
- どういたいしつりょう: 229.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 86.4Ų
2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1111810-10g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1111810-0.1g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1111810-0.25g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1111810-1g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1111810-1.0g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 1g |
$1299.0 | 2023-06-10 | ||
Enamine | EN300-1111810-5.0g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1111810-0.05g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1111810-5g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1111810-2.5g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1111810-0.5g |
2-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione |
2028489-87-2 | 95% | 0.5g |
$1014.0 | 2023-10-27 |
2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dioneに関する追加情報
Introduction to 2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione (CAS No. 2028489-87-2)
2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2028489-87-2, represents a promising candidate for further exploration in drug discovery and development, particularly in the context of targeting complex biological pathways. The presence of both pyrazole and thiolane moieties in its molecular framework endows it with versatile reactivity, making it a valuable scaffold for medicinal chemists.
The compound's structure consists of a methyl-substituted pyrazole ring connected to a thiolane dione moiety through an amine linkage. This arrangement not only contributes to its stability but also facilitates interactions with biological targets. The 3-amino group on the pyrazole ring is particularly noteworthy, as it can serve as a site for further functionalization, enabling the synthesis of derivatives with enhanced pharmacological profiles.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that exploit the inherent properties of heterocyclic compounds. The pyrazole scaffold, in particular, has been extensively studied for its role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The incorporation of a methyl group at the 4-position of the pyrazole ring further modulates its electronic properties, potentially enhancing binding affinity to biological receptors.
The thiolane dione component of this compound adds another layer of complexity and functionality. Thiolanes are known for their ability to participate in various chemical reactions, including nucleophilic additions and cycloadditions, which can be leveraged to design molecules with specific biological activities. The dione functionality further enhances the compound's reactivity, allowing for the formation of stable intermediates that can be transformed into more complex structures.
One of the most compelling aspects of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione is its potential as a lead compound for drug development. The combination of the pyrazole and thiolane moieties creates a molecular entity that can interact with multiple targets within biological systems. This multitarget engagement is increasingly recognized as a key strategy in modern drug design, as it can lead to more effective and less toxic therapeutic agents.
Recent studies have highlighted the importance of structure-based drug design in optimizing lead compounds like this one. Computational modeling techniques have been employed to predict how 2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione might interact with various biological targets, providing insights into its potential pharmacological effects. These studies have revealed that the compound exhibits promising binding affinities to several enzymes and receptors implicated in diseases such as cancer and inflammation.
The 3-amino group on the pyrazole ring has been particularly scrutinized in these studies. Functionalization of this group has been shown to significantly alter the compound's pharmacokinetic properties, including its solubility and metabolic stability. By carefully modulating this moiety, researchers aim to enhance the compound's bioavailability and reduce potential side effects.
Another area of interest has been the exploration of synthetic pathways for derivatives of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione. Advances in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like this one, opening up new possibilities for drug discovery. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing the desired molecular frameworks.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it an attractive candidate for use in materials science and biotechnology. For instance, derivatives of 2-(3-amino-4-methyl-1H-pyrazol-1-yl)methyl-1lambda6-thiolane-1,1-dione could be designed to exhibit specific optical or electronic properties, making them useful in developing advanced materials.
In conclusion, 2-(3-amino--4-methyl-- iven their unique structural features and promising pharmacological profiles, thiolane--diones like 2028489--87--2 represent exciting opportunities for further research and development. As our understanding of biological systems continues to grow, these compounds will undoubtedly play an increasingly important role in addressing some of today's most pressing medical challenges.
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